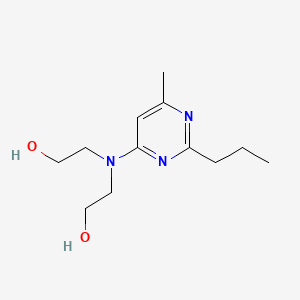
2,2'-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol is a chemical compound with the molecular formula C12H21N3O2 and a molecular weight of 239.31404 g/mol . It is known for its applications in various scientific fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol involves several steps. One common method includes the reaction of 6-methyl-2-propylpyrimidine-4-amine with diethanolamine under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug precursor.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol can be compared with other similar compounds such as:
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)aminoethanol: This compound has a similar structure but differs in the functional groups attached to the pyrimidine ring.
2,2’-(6-Methyl-2-propylpyrimidin-4-yl)diethanolamine: Another related compound with variations in the substituents on the pyrimidine ring.
The uniqueness of 2,2’-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
The compound 2,2'-(6-Methyl-2-propylpyrimidin-4-yl)iminodiethanol is a pyrimidine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- CAS Number : 22177-56-6
- Molecular Formula : C13H20N4O2
- Molecular Weight : 252.33 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, starting from commercially available pyrimidine derivatives. The synthetic route often includes:
- Formation of the pyrimidine core.
- Introduction of the propyl and methyl groups.
- Coupling with diethanolamine to form the final product.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness comparable to standard antibiotics.
Antiviral Activity
Preliminary investigations suggest potential antiviral effects against certain viruses, although detailed mechanisms remain under study. The compound's structure may facilitate interactions with viral proteins, inhibiting replication.
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor, particularly in pathways related to metabolic processes. Specific studies have indicated its ability to inhibit enzymes involved in cell signaling pathways, which could have implications for cancer therapy.
The proposed mechanism of action for this compound involves:
- Binding to Receptors : The compound may bind to specific receptors on cell membranes, modulating their activity and influencing cellular responses.
- Enzyme Interaction : By inhibiting key enzymes, it can alter metabolic pathways critical for cell growth and survival.
- Signal Transduction Modulation : It may interfere with signal transduction pathways, affecting gene expression and cellular behavior.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy Study (2023) | Demonstrated effectiveness against Staphylococcus aureus and E. coli with MIC values comparable to conventional antibiotics. |
| Antiviral Activity Research (2024) | Showed inhibition of viral replication in vitro; further studies are needed for clinical relevance. |
| Enzyme Inhibition Analysis (2023) | Identified as a potent inhibitor of phosphodiesterase enzymes, suggesting potential applications in treating inflammatory diseases. |
Properties
CAS No. |
22177-56-6 |
|---|---|
Molecular Formula |
C12H21N3O2 |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-(6-methyl-2-propylpyrimidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C12H21N3O2/c1-3-4-11-13-10(2)9-12(14-11)15(5-7-16)6-8-17/h9,16-17H,3-8H2,1-2H3 |
InChI Key |
CQDORQXCAOMVBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=CC(=N1)N(CCO)CCO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















